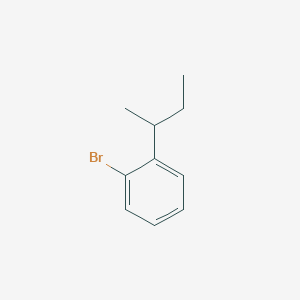

1-Bromo-2-(sec-butyl)benzene

Description

Contextualization within Alkylbenzene Derivatives

1-Bromo-2-(sec-butyl)benzene is also categorized as an alkylbenzene derivative. Alkylbenzenes are a class of hydrocarbons where one or more hydrogen atoms of a benzene (B151609) ring are replaced by alkyl groups. In this specific molecule, a sec-butyl group is attached to the benzene ring. The sec-butyl group is an electron-donating substituent, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The substitution pattern, with the bromo and sec-butyl groups at the 1 and 2 positions (ortho), creates steric hindrance around the reactive sites, which can affect the selectivity of its chemical transformations.

Significance in Modern Organic Synthesis Research

The primary significance of this compound in modern organic synthesis lies in its role as a synthetic intermediate. While specific research applications for this particular isomer are not as widely documented as for its para- or tert-butyl counterparts, its structure suggests its utility in various synthetic pathways. Aromatic bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors.

It is anticipated that this compound would be utilized to introduce the ortho-sec-butylphenyl group into larger molecules. This structural motif may be of interest in the development of new pharmaceutical compounds or functional materials where the specific steric and electronic properties conferred by the ortho-sec-butyl group are desired.

Scope and Research Focus of the Compound's Properties

The research focus on compounds like this compound is typically centered on their reactivity and utility as building blocks. Investigations would likely explore its participation in various coupling reactions, the optimization of reaction conditions to overcome the steric hindrance from the adjacent sec-butyl group, and the synthesis of novel compounds derived from it.

While extensive studies on the biological activity or material properties of this compound itself are limited, research into its derivatives would be a logical extension. The compound serves as a starting material, and the focus would be on the properties of the subsequent, more complex molecules synthesized from it.

Detailed Research Findings

Detailed research findings specifically for this compound are sparse in publicly available literature. However, based on the general chemistry of ortho-alkylated bromobenzenes, it can be deduced that its primary utility is as an intermediate in synthetic organic chemistry. The monobromination of sec-butylbenzene (B1681704) is known to produce both the ortho (1-bromo-2-sec-butylbenzene) and para (1-bromo-4-sec-butylbenzene) isomers.

The reactivity of this compound in reactions such as nucleophilic aromatic substitution would be influenced by the electronic properties of the sec-butyl group. As an electron-donating group, it would slightly deactivate the ring towards nucleophilic attack compared to unsubstituted bromobenzene. Conversely, in electrophilic aromatic substitution, the sec-butyl group would be an activating, ortho-, para-directing group, though further substitution would also be sterically hindered.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59734-85-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₃Br | chemicalbook.com |

| Molecular Weight | 213.11 g/mol | chemicalbook.com |

| Boiling Point | 118-120 °C (at 20 Torr) | chemicalbook.comchemicalbook.com |

| Density | 1.261 g/cm³ | chemicalbook.comchemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-butan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COACNEHIGAJGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593583 | |

| Record name | 1-Bromo-2-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-85-9 | |

| Record name | 1-Bromo-2-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Sec Butyl Benzene and Analogues

Established Synthetic Routes to Substituted Bromobenzenes

The preparation of substituted bromobenzenes is a fundamental process in organic synthesis, providing key intermediates for a wide array of chemical products. The primary routes involve the direct bromination of a substituted benzene (B151609) or the substitution of a different group on the ring with bromine.

Friedel-Crafts Alkylation Precursors for Bromination

The synthesis of the precursor, (sec-butyl)benzene, is typically achieved through the Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of benzene with a sec-butylating agent in the presence of a Lewis acid catalyst. Common alkylating agents include 2-butanol (B46777) or 2-chlorobutane.

The reaction of benzene with (+)-2-butanol using an AlBr₃ catalyst has been reported to produce (-)-2-phenylbutane. oup.com Similarly, the alkylation of benzene with (+)-2-chlorobutane using various Lewis acids like AlCl₃ and FeCl₃ also yields 2-phenylbutane, often with an inversion of configuration. oup.com These reactions proceed through the formation of a sec-butyl carbocation, which then attacks the benzene ring. It is important to note that under certain conditions, racemization of the product can occur. oup.com

The choice of catalyst and reaction conditions can influence the outcome of the Friedel-Crafts alkylation. For instance, using AlCl₃/CH₃NO₂ as a catalyst system for the alkylation of benzene with 2-methyl-1-phenyl-2-butanol resulted in the formation of 2-methyl-1,1-diphenylbutane as the sole product. epa.gov

Table 1: Examples of Friedel-Crafts Alkylation for (sec-butyl)benzene Synthesis

| Alkylating Agent | Catalyst | Product | Observations | Reference |

| (+)-2-Butanol | AlBr₃ | (-)-2-Phenylbutane | 27% inversion of configuration | oup.com |

| (+)-2-Chlorobutane | AlCl₃, FeCl₃ | (R)-(-)-2-Phenylbutane | Inversion of configuration | oup.com |

| 2-Methyl-1-phenyl-2-butanol | AlCl₃/CH₃NO₂ | 2-Methyl-1,1-diphenylbutane | Sole product | epa.gov |

Electrophilic Aromatic Bromination Strategies

Once (sec-butyl)benzene is obtained, the next step is the introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution. The sec-butyl group is an ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. vaia.com This means that bromination will primarily yield a mixture of 1-bromo-2-(sec-butyl)benzene (ortho-isomer) and 1-bromo-4-(sec-butyl)benzene (B1274128) (para-isomer).

The direct bromination of (sec-butyl)benzene involves treating the substrate with a brominating agent, often in the presence of a catalyst. The sec-butyl group, being an alkyl group, activates the benzene ring towards electrophilic attack, making the reaction proceed more readily than with unsubstituted benzene. vaia.com The steric bulk of the sec-butyl group plays a significant role in the regioselectivity of the bromination, often favoring the formation of the para-isomer over the ortho-isomer due to reduced steric hindrance at the para position. nsf.gov

A variety of catalyst systems can be employed for the bromination of aromatic compounds. Traditional Lewis acids such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃) are commonly used. google.com These catalysts polarize the bromine molecule, making it a more potent electrophile.

More contemporary and specialized catalyst systems have been developed to improve selectivity and reaction conditions. For example, Fe₂O₃/zeolite systems have been shown to be effective for the bromination of non-activated aromatic compounds, with FeBr₃ being identified as the active catalytic species formed in situ. rsc.org Other catalytic systems include:

Triphenylphosphine: Found to catalyze aromatic bromination using N-bromosuccinimide (NBS). acs.org

Pyridine: Can act as a catalyst in the bromination of aromatic compounds. cdnsciencepub.com

Zinc salts on an inert support: A catalytic process for selective aromatic bromination, particularly favoring the para-isomer, has been developed using a zinc salt (e.g., zinc bromide) adsorbed on silica (B1680970). google.com

Zeolites: These microporous materials can induce high para-selectivity in the bromination of alkylbenzenes. nih.gov

N-Bromosuccinimide (NBS) with various promoters: NBS in conjunction with silica gel or acids like H₂SO₄ can be used for regioselective bromination. nih.govorganic-chemistry.orgresearchgate.net

The choice of catalyst and solvent can significantly influence the ortho/para product ratio. For instance, studies on the bromination of various alkylbenzenes have shown that both steric and electronic effects, as well as the nature of the brominating species in solution, impact the regioselectivity. nsf.govrsc.org

Table 2: Catalyst Systems for Aromatic Bromination

| Catalyst System | Brominating Agent | Substrate Type | Key Features | Reference(s) |

| Iron(III) bromide (FeBr₃) | Bromine (Br₂) | General aromatic compounds | Traditional Lewis acid catalyst | google.com |

| Fe₂O₃/Zeolite | Bromine (Br₂) | Non-activated aromatics | In situ formation of FeBr₃, recyclable | rsc.org |

| Triphenylphosphine | N-Bromosuccinimide (NBS) | Functionalized aromatics | Catalytic activity discovered serendipitously | acs.org |

| Zinc salt on silica | Bromine (Br₂) | Mono-substituted aromatics | High para-selectivity | google.com |

| Zeolites | Bromine (Br₂) | Alkylbenzenes | Shape-selective catalysis, high para-selectivity | nih.gov |

| N-Bromosuccinimide (NBS)/Silica gel | NBS | Aromatic compounds | Good for regioselective bromination | nih.gov |

Radical Bromination Approaches (e.g., Benzylic Bromination Precursors)

An alternative strategy involves the radical bromination of the alkyl side chain of (sec-butyl)benzene, specifically at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. libretexts.orgmasterorganicchemistry.com This would yield (1-bromo-1-methylpropyl)benzene. While this is not the target compound, this benzylic bromide is a versatile intermediate. It can undergo subsequent reactions, such as elimination to form an alkene followed by hydrobromination, or nucleophilic substitution. However, converting this intermediate to this compound is not a straightforward or commonly employed synthetic route. The primary utility of benzylic bromination lies in the functionalization of the alkyl side chain itself. libretexts.orgmasterorganicchemistry.com The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction to the carbon adjacent to the aromatic ring. libretexts.org

Regioselective Synthesis of this compound

Achieving a high yield of the ortho-isomer, this compound, in the direct bromination of (sec-butyl)benzene is challenging due to the inherent steric hindrance of the sec-butyl group, which favors substitution at the less hindered para-position. vaia.comnsf.gov

To enhance the regioselectivity towards the ortho position, several strategies can be considered:

Directed Ortho Metalation (DoM): This powerful technique involves the deprotonation of an aromatic ring at the position ortho to a directing group using a strong base, typically an organolithium reagent. The resulting aryllithium or arylmetal species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to introduce the bromine atom specifically at the ortho position. While the sec-butyl group itself is not a strong directing group for DoM, the introduction of a suitable directing group onto the benzene ring prior to bromination could be a viable, albeit longer, synthetic route.

Catalyst Control: While many catalysts favor para-bromination, the development of specific catalysts that can overcome steric effects to favor ortho-substitution is an active area of research. For instance, two-phase electrolysis has been shown to achieve regioselective α-bromination of the side chain of alkyl aromatic compounds, suggesting that electrochemical methods could potentially be tailored for regioselective ring bromination under specific conditions. cecri.res.inresearchgate.net

Photochemical Bromination: The use of UV irradiation with N-bromosuccinimide has been reported for the regioselective nuclear bromination of some aromatic compounds at ambient temperature without a catalyst. researchgate.net The selectivity in these reactions is highly dependent on the nature of the substituent on the aromatic ring. researchgate.net

Ultimately, the synthesis of this compound in high purity often requires separation from the major para-isomer, for example, by chromatography or fractional distillation, following a standard electrophilic bromination reaction.

Directing Effects of the sec-Butyl Group

The sec-butyl group, like other alkyl groups, is an activating substituent in electrophilic aromatic substitution (EAS). masterorganicchemistry.com It donates electron density to the benzene ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. stackexchange.com This electron-donating nature stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org

The activating nature of the sec-butyl group directs incoming electrophiles, such as the bromonium ion (Br+), to the ortho and para positions. organicchemistrytutor.com This is because the resonance structures of the arenium ion intermediate for ortho and para attack allow for the positive charge to be delocalized onto the carbon atom bearing the sec-butyl group, which provides additional stabilization. organicchemistrytutor.com In contrast, meta attack does not allow for this same degree of stabilization. Therefore, the sec-butyl group is classified as an ortho, para-director. stackexchange.com

Steric Hindrance in Ortho-Substitution Reactions

While the sec-butyl group electronically activates both the ortho and para positions, its physical size introduces significant steric hindrance. fiveable.me The sec-butyl group is bulkier than a methyl or ethyl group, and this bulkiness physically obstructs the approach of the electrophile to the adjacent ortho positions. ucalgary.calibretexts.org This phenomenon, known as a steric effect, plays a crucial role in determining the ratio of isomeric products. libretexts.org

The electrophilic attack at the ortho position is sterically hindered by the large sec-butyl group, making the para position, which is sterically unencumbered, the more accessible site for substitution. ucalgary.cayoutube.com The degree of this steric hindrance can also be influenced by the size of the incoming electrophile; larger electrophiles will face even greater difficulty in approaching the ortho position. libretexts.org

Control of Isomer Formation

The control of isomer formation during the bromination of sec-butylbenzene (B1681704) is a direct consequence of the competition between the electronic directing effects and steric hindrance. The primary products are this compound (ortho-isomer) and 1-bromo-4-(sec-butyl)benzene (para-isomer), with the formation of the meta-isomer being minimal. msu.edu

Due to the significant steric hindrance posed by the sec-butyl group, the para-substituted product is typically favored and formed in a much higher yield than the ortho-substituted product. ucalgary.ca For instance, in the analogous nitration of tert-butylbenzene, the product distribution is heavily skewed towards the para isomer, with a typical ratio being approximately 75% para, 16% ortho, and 8% meta. msu.edu A similar trend is expected for the bromination of sec-butylbenzene.

| Isomer | Expected Distribution Trend | Primary Influencing Factor |

| ortho (this compound) | Minor Product | Steric Hindrance ucalgary.calibretexts.org |

| meta (1-Bromo-3-(sec-butyl)benzene) | Trace/Minimal Product | Electronic Deactivation organicchemistrytutor.comlibretexts.org |

| para (1-Bromo-4-(sec-butyl)benzene) | Major Product | Steric Accessibility ucalgary.cayoutube.com |

Achieving a high yield of the specific this compound isomer is therefore challenging and requires careful optimization of reaction conditions to manipulate the ortho/para ratio as much as possible.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of this compound and enhance selectivity, meticulous control over various reaction parameters is essential.

Temperature and Solvent Effects

Temperature plays a critical role in controlling the selectivity of the bromination reaction. Lower temperatures generally increase selectivity but may decrease the reaction rate. For direct bromination, maintaining a controlled temperature range, often between 0°C and 25°C, is crucial to minimize the formation of polybrominated byproducts.

The choice of solvent also significantly influences the reaction outcome. Solvents like dichloromethane (B109758) are often used to improve the solubility of the reactants. In some modern approaches, such as aerobic bromination using HBr or NaBr, acetic acid has been used as a solvent, with temperature adjustments helping to control the extent of bromination. nih.govacs.org The solvent can also affect the stability of the reaction intermediates, thereby influencing the isomer ratio.

Catalyst Choice and Loading

The direct bromination of sec-butylbenzene typically requires a Lewis acid catalyst to generate the electrophilic bromine species from molecular bromine (Br₂). Common catalysts for this purpose include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile capable of attacking the activated benzene ring.

Catalyst loading is another parameter that must be optimized. Sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to the formation of undesired byproducts or decomposition of the starting material. In more advanced methods like aerobic bromination, the catalyst loading, in conjunction with temperature, can be precisely controlled to favor monobromination. nih.govacs.org For example, studies on the bromination of anisole (B1667542) showed that varying catalyst loading and temperature could control the formation of mono-, di-, and tribrominated products. nih.gov

| Parameter | Condition | Purpose | Reference(s) |

| Temperature | 0–25°C | Minimize polybromination | |

| Solvent | Dichloromethane | Improve solubility | |

| Acetic Acid | Used in aerobic bromination methods | nih.govacs.org | |

| Catalyst | FeBr₃, AlCl₃ | Generate electrophile (Br+) | |

| Catalyst Loading | Optimized levels | Control reaction rate and selectivity | nih.govacs.org |

Scalability Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger-scale process introduces several challenges. Key considerations include maintaining consistent reaction conditions, ensuring safety, and optimizing efficiency and waste reduction.

One approach to improve scalability is the use of continuous flow reactors. These systems offer superior control over reaction parameters such as temperature and mixing compared to traditional batch reactors. Continuous flow processes can lead to more consistent product quality and higher yields. Photochemical brominations, for instance, have been successfully implemented in flow reactors, resulting in a significant reduction of waste as measured by the process mass index. researchgate.net

The development of more sustainable and scalable chemical processes is an active area of research. This includes the use of less toxic reagents and solvents, such as employing 2-methyltetrahydrofuran (B130290) (MeTHF), which is derived from renewable resources. researchgate.net Mechanochemistry, which involves conducting reactions in a solvent-free or nearly solvent-free environment through mechanical force, also presents a scalable and environmentally friendly alternative to traditional solution-based synthesis. acs.org For specialized syntheses, palladium-catalyzed cross-coupling reactions using scalable solvents like 1-butanol (B46404) or 2-propanol have also been developed. researchgate.net These modern methodologies offer potential pathways for the efficient and scalable laboratory synthesis of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Sec Butyl Benzene

Aromatic Ring Functionalization Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This pathway is fundamentally different from electrophilic aromatic substitution. The SNAr mechanism typically proceeds via an "addition-elimination" process, where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. philadelphia.edu.jo The subsequent departure of the leaving group re-establishes the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. philadelphia.edu.jo These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In the case of 1-bromo-2-(sec-butyl)benzene, the conditions for a facile SNAr reaction are not met. The sec-butyl group is an electron-donating group (EDG), which destabilizes the potential anionic intermediate, thereby increasing the activation energy for the initial nucleophilic attack. Furthermore, the molecule lacks the necessary strong electron-withdrawing substituents. Consequently, this compound is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions. While reactions can be forced under extreme temperatures and pressures, these conditions often lead to alternative mechanisms, such as the elimination-addition (benzyne) pathway, which requires a strong base and the presence of a hydrogen atom ortho to the leaving group. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant area of reactivity for this compound. The steric bulk of the ortho-sec-butyl group presents a significant challenge, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, and base, to achieve successful coupling. princeton.edu

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

The coupling of this compound is challenging due to the steric hindrance imposed by the ortho-substituent, which can impede the oxidative addition step and the subsequent approach of the boronic acid partner. Overcoming this steric barrier typically requires the use of specialized ligands that are both bulky and electron-rich. These ligands stabilize the palladium center and promote the necessary catalytic steps.

Research on sterically hindered aryl bromides has shown that phosphine (B1218219) ligands with bulky groups, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), are often effective. nih.gov These ligands create a coordinatively unsaturated and highly reactive palladium center that can more readily undergo oxidative addition with the hindered substrate. The choice of base and solvent is also critical to facilitate the transmetalation step.

| Entry | Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >95 |

| 2 | 1-Bromo-2-isopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 |

| 3 | This compound (projected) | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | Moderate-Good |

This table presents representative conditions for Suzuki-Miyaura couplings of sterically hindered aryl bromides. Data for entries 1 and 2 are based on typical literature findings for similar substrates, while entry 3 is a projection for the target compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can often overcome the steric hindrance that challenges other coupling methods. nih.gov

For a substrate like this compound, a Negishi coupling would typically involve its reaction with an organozinc halide (R-ZnX). The steric hindrance at the ortho position necessitates catalysts that are effective for demanding substrates. Palladium catalysts with bulky, electron-rich phosphine ligands are often employed. nih.gov Nickel catalysts, which are sometimes more reactive for sterically congested couplings, can also be a viable alternative. wikipedia.org

Recent advances have focused on developing catalyst systems that are highly active for the coupling of secondary alkylzinc reagents with sterically demanding aryl bromides, effectively suppressing side reactions like β-hydride elimination. nih.gov

| Entry | Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) |

| 1 | 2-Bromo-methoxybenzene | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 97 |

| 2 | 2-Bromo-biphenyl | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 97 |

| 3 | 4-Chloro-benzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 94 |

This table, based on literature data nih.gov, showcases the effectiveness of a specific Pd/CPhos catalyst system for Negishi couplings of various sterically hindered and electronically diverse aryl halides with a secondary alkylzinc reagent. This system would be a strong candidate for application with this compound.

Other relevant organometallic processes include Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), though the toxicity of tin compounds and the often harsh conditions for activating silicon reagents make Suzuki and Negishi couplings more common choices.

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid or organozinc). In this reaction, a C-H bond on one aromatic partner is directly coupled with an aryl halide. While these reactions often require directing groups to control regioselectivity, methods have been developed for the direct arylation of simple arenes.

A synergistic silver and palladium catalytic system has been shown to be effective for the direct arylation of simple arenes with aryl bromides, including sterically demanding 2-substituted bromobenzenes. nih.gov This process is believed to involve a silver complex that facilitates the cleavage of the arene C-H bond, forming an arylsilver intermediate. This intermediate then undergoes transmetalation to a palladium center (generated from the oxidative addition of the aryl bromide), followed by reductive elimination to form the biaryl product. nih.gov This approach could be a viable method for functionalizing this compound, coupling it with other arenes without the need to first synthesize an organoboron or organozinc derivative.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, providing a route to highly reactive organometallic intermediates that can be trapped with various electrophiles. For this compound, the bromine atom can be exchanged for a metal, typically lithium or magnesium.

The reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, would lead to the formation of 2-(sec-butyl)phenyllithium. nih.gov

Reaction: this compound + n-BuLi → 2-(sec-butyl)phenyllithium + n-BuBr

Similarly, the formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal. A combination of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) can also be used to facilitate a Br-Mg exchange under milder conditions. nih.gov

Reaction: this compound + Mg → 2-(sec-butyl)phenylmagnesium bromide

The resulting organolithium or Grignard reagents are powerful nucleophiles and bases. They serve as crucial synthetic intermediates, enabling the introduction of a wide array of functional groups by reaction with electrophiles such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), and various other electrophilic species. The steric bulk of the ortho-sec-butyl group can influence the subsequent reactivity of these organometallic intermediates.

Halogen-Metal Exchange Reactions

Formation and Reactivity of Aryllithium Intermediates

The generation of an aryllithium intermediate from this compound is typically achieved through a halogen-metal exchange reaction. This process involves the treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds via a four-centered transition state, leading to the formation of 2-(sec-butyl)phenyllithium and the corresponding alkyl bromide byproduct.

The resulting 2-(sec-butyl)phenyllithium is a highly reactive intermediate. The lithium atom, being electropositive, imparts significant carbanionic character to the ortho-carbon of the benzene (B151609) ring, making it a potent nucleophile and a strong base. The steric bulk of the adjacent sec-butyl group can influence the aggregation state of the aryllithium species in solution, which in turn can affect its reactivity. Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.), and the presence of coordinating solvents or additives can modulate this equilibrium, thereby influencing reaction rates and selectivity.

Trapping Reactions with Electrophiles

The nucleophilic nature of 2-(sec-butyl)phenyllithium allows it to react with a wide array of electrophiles, leading to the formation of various substituted benzene derivatives. These trapping reactions are crucial for the synthetic utility of this aryllithium intermediate.

Common electrophiles and their corresponding products include:

Carbon dioxide (CO₂): Quenching the aryllithium with CO₂ followed by an acidic workup yields 2-(sec-butyl)benzoic acid.

Aldehydes and Ketones: Reaction with aldehydes and ketones produces secondary and tertiary benzylic alcohols, respectively. masterorganicchemistry.com For instance, reaction with acetone (B3395972) would yield 2-(2-(sec-butyl)phenyl)propan-2-ol.

Alkyl Halides: Alkylation can be achieved using alkyl halides, though this reaction can be complicated by competing elimination reactions and the potential for the aryllithium to act as a base.

Dimethylformamide (DMF): This electrophile serves as a formylating agent, producing 2-(sec-butyl)benzaldehyde after hydrolysis of the initial adduct.

The yields of these trapping reactions are generally good, though they can be influenced by factors such as the nature of the electrophile, reaction temperature, and the specific reaction conditions employed.

| Electrophile | Product | Typical Reaction Conditions |

| Carbon Dioxide (CO₂) | 2-(sec-butyl)benzoic acid | 1. n-BuLi, THF, -78 °C 2. CO₂(s) 3. H₃O⁺ |

| Acetone | 2-(2-(sec-butyl)phenyl)propan-2-ol | 1. n-BuLi, THF, -78 °C 2. CH₃COCH₃ 3. H₃O⁺ |

| Dimethylformamide (DMF) | 2-(sec-butyl)benzaldehyde | 1. n-BuLi, THF, -78 °C 2. HCON(CH₃)₂ 3. H₃O⁺ |

Table 1: Representative Trapping Reactions of 2-(sec-butyl)phenyllithium

Intramolecular Cyclization Pathways

While intermolecular reactions of 2-(sec-butyl)phenyllithium are common, the potential for intramolecular cyclization exists, particularly if the sec-butyl chain is appropriately functionalized. For instance, if a suitable leaving group is present on the alkyl chain, the aryllithium could undergo an intramolecular nucleophilic substitution to form a cyclic product.

An example of such a pathway could involve the synthesis of a derivative of this compound where one of the methyl groups of the sec-butyl moiety is replaced by a halomethyl group (e.g., -CH₂Br). Upon formation of the aryllithium, an intramolecular Sₙ2 reaction could lead to the formation of a five-membered ring. The feasibility and efficiency of such cyclizations depend on several factors, including the length of the alkyl chain, the nature of the leaving group, and the reaction conditions, which must favor the intramolecular pathway over competing intermolecular reactions. Such intramolecular reactions are a powerful tool in the synthesis of polycyclic aromatic compounds. chemistrysteps.com

Reactions Involving the sec-Butyl Substituent

The sec-butyl group attached to the benzene ring also presents opportunities for chemical modification, primarily at the benzylic position.

Functionalization of the Benzylic Carbon Atom

The carbon atom of the sec-butyl group directly attached to the benzene ring is known as the benzylic carbon. This position is particularly reactive due to the ability of the aromatic ring to stabilize intermediates, such as radicals and carbocations, through resonance.

The benzylic hydrogen on the sec-butyl group of this compound can be selectively replaced by a bromine atom through a free-radical chain reaction. This transformation is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. chadsprep.comlibretexts.orglumenlearning.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the initiator generates radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts the benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and HBr. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to give the product, 1-bromo-2-(1-bromo-1-methylpropyl)benzene, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The high selectivity for the benzylic position is a result of the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule, a direct consequence of the resonance stabilization of the resulting benzylic radical.

| Reactant | Reagents | Product |

| This compound | NBS, Benzoyl Peroxide, CCl₄, heat | 1-Bromo-2-(1-bromo-1-methylpropyl)benzene |

Table 2: Benzylic Bromination of this compound

The sec-butyl side chain of this compound can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. youtube.comlibretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon.

In the case of this compound, oxidation with hot, alkaline KMnO₄ followed by acidification would be expected to yield 2-bromobenzoic acid. masterorganicchemistry.com The entire sec-butyl group is cleaved, with the benzylic carbon being oxidized to the carboxylic acid functional group. The bromine atom on the aromatic ring is generally stable to these oxidizing conditions. Milder oxidizing conditions can potentially lead to the formation of a ketone, 1-(2-bromophenyl)butan-2-one, by oxidation of the benzylic carbon without cleavage of the adjacent C-C bond.

| Reactant | Reagents | Product |

| This compound | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 2-Bromobenzoic acid |

Table 3: Oxidative Cleavage of the sec-Butyl Side Chain

Stereochemical Implications in Reactions of the sec-Butyl Group

The presence of a chiral center in the sec-butyl group of this compound introduces significant stereochemical considerations in its reactions. The sec-butyl group, which is (R)- or (S)- at the carbon attached to the benzene ring, can influence the stereochemical outcome of reactions at this center or at other parts of the molecule through diastereoselective processes.

In reactions where the benzylic position of the sec-butyl group is involved, such as free-radical bromination or oxidation, the existing stereocenter can direct the formation of a new stereocenter, leading to a mixture of diastereomers. The relative amounts of these diastereomers would be determined by the steric and electronic effects of the bromine atom at the ortho position and the phenyl ring itself. For a reaction to create a new chiral center, the incoming group must be able to attack from different faces of the molecule. ochemtutor.com If the reaction proceeds through a planar intermediate, such as a carbocation or a radical at the benzylic position, the approach of a reagent from either face would lead to the formation of two diastereomers. The facial selectivity would likely be influenced by the conformational preferences of the molecule, where the bulky bromine atom and the ethyl and methyl groups of the sec-butyl moiety play a crucial role in dictating the most stable transition state geometry.

It is important to note that reactions occurring at the sp³-hybridized chiral center, such as a nucleophilic substitution at the benzylic carbon (if a suitable leaving group were present), would proceed with a predictable stereochemical outcome, typically inversion of configuration via an Sₙ2 mechanism. ochemtutor.com However, for this compound, reactions are more likely to occur at the aromatic ring or via elimination pathways.

Advanced Spectroscopic Characterization of 1 Bromo 2 Sec Butyl Benzene and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 1-bromo-2-(sec-butyl)benzene. The presence of a bromine atom imparts a distinctive isotopic signature that is readily identifiable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₁₃Br. The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively), results in a characteristic pair of molecular ion peaks (M⁺• and [M+2]⁺•) of almost equal intensity. wiley.com HRMS can precisely measure the masses of these isotopic peaks, allowing for confident confirmation of the molecular formula.

| Ion Formula | Isotopes | Calculated Exact Mass (Da) |

| [C₁₀H₁₃⁷⁹Br]⁺• | ¹²C, ¹H, ⁷⁹Br | 212.02006 |

| [C₁₀H₁₃⁸¹Br]⁺• | ¹²C, ¹H, ⁸¹Br | 214.01801 |

Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information about this compound.

The molecular ion (M⁺•) is observed as a doublet at m/z 212 and 214. The fragmentation of alkylbenzenes is often dominated by cleavage at the benzylic position (the bond between the benzene (B151609) ring and the alkyl substituent) and the formation of stable carbocations. core.ac.uklibretexts.org

Key fragmentation pathways for this compound include:

Loss of the sec-butyl group: Cleavage of the C-C bond between the ring and the sec-butyl group results in the loss of a sec-butyl radical (•C₄H₉), leading to a prominent fragment ion at m/z 155/157 (bromophenyl cation).

Loss of a propyl radical: Cleavage within the sec-butyl side chain can lead to the loss of a propyl radical (•C₃H₇), resulting in an ion at m/z 169/171.

Loss of an ethyl radical: A common fragmentation for sec-butyl groups is the loss of an ethyl radical (•C₂H₅) via cleavage alpha to the ring, which would produce a fragment at m/z 183/185. This is often a very favorable fragmentation pathway for substituted ethylbenzenes. nist.gov

Loss of the bromine atom: Fission of the C-Br bond results in the loss of a bromine radical (•Br), giving a fragment at m/z 133 (C₁₀H₁₃⁺).

Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would involve the loss of the bromine atom and a C₃H₆ fragment.

The table below summarizes the expected major fragments in the EI-mass spectrum of this compound.

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |

| 212/214 | [C₁₀H₁₃Br]⁺• | - | Molecular ion (M⁺•) peak doublet, characteristic of a monobrominated compound. |

| 183/185 | [C₈H₈Br]⁺ | •C₂H₅ | Loss of an ethyl radical from the side chain (benzylic cleavage). |

| 155/157 | [C₆H₄Br]⁺ | •C₄H₉ | Loss of the entire sec-butyl group. |

| 133 | [C₁₀H₁₃]⁺ | •Br | Loss of the bromine atom. |

| 91 | [C₇H₇]⁺ | •Br, C₃H₆ | Formation of the stable tropylium ion. |

X-ray Crystallography Studies of Crystalline Derivatives

While this compound is a liquid under standard conditions, its crystalline derivatives can be analyzed using single-crystal X-ray crystallography to determine their precise three-dimensional atomic arrangement. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

An example of a crystalline derivative is Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate . Although the substitution pattern is para on the bromophenyl ring in this specific derivative, its crystal structure provides valuable insight into the conformation of the sec-butyl group and the interactions of the bromophenyl moiety in a crystalline environment. nih.gov

The structure was resolved using a Bruker SMART APEXII CCD area-detector diffractometer. nih.gov Key findings from the study revealed that the sec-butyl group is disordered over two conformations. nih.gov The bromophenyl ring is significantly twisted relative to the main benzimidazole (B57391) plane. nih.gov

Below is a summary of the crystallographic data for this derivative. nih.gov

| Parameter | Value |

| Compound Name | Ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate |

| Molecular Formula | C₂₀H₂₁BrN₂O₂ |

| Molecular Weight | 401.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5187 (2) |

| b (Å) | 12.7525 (2) |

| c (Å) | 13.7444 (2) |

| β (°) ** | 98.101 (1) |

| Volume (ų) ** | 1825.27 (5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

Another relevant crystalline derivative is 1-bromo-2-(phenylselenyl)benzene . In this molecule, an ortho-bromine atom is present alongside a phenylselenyl group instead of a sec-butyl group. X-ray analysis shows a bent C-Se-C geometry and significant π-stacking interactions between phenyl rings in the crystal lattice. researchgate.net Such studies on derivatives are crucial for understanding how the ortho-bromo substitution influences molecular packing and non-covalent interactions, which can be extrapolated to predict the behavior of other related compounds.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Sec Butyl Benzene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 1-Bromo-2-(sec-butyl)benzene, DFT methods are indispensable for predicting its properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the presence of the flexible sec-butyl group gives rise to multiple possible conformations, primarily due to rotation around the C-C single bonds.

A thorough conformational analysis would involve rotating the sec-butyl group and calculating the energy of each resulting conformer. The results would reveal the global minimum energy structure, which is the most stable arrangement of the atoms, as well as other local minima. These calculations would likely show that steric repulsion between the sec-butyl group and the bromine atom significantly influences the preferred orientation of the alkyl chain.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | 2.5 |

| 3 | -60° | 0.2 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a DFT conformational analysis.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be a π-orbital associated with the benzene (B151609) ring, while the LUMO is likely to be a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. The electron-donating sec-butyl group and the electron-withdrawing but also π-donating bromine atom will both influence the energies of these orbitals.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a DFT electronic structure calculation.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental spectra to confirm the structure of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring stretching, or C-Br stretching.

To understand the reactivity of different sites within the molecule, various reactivity descriptors can be calculated from the DFT results. Fukui functions, for example, indicate the propensity of a particular atomic site to undergo a nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely show that the carbon atoms of the benzene ring are the most probable sites for electrophilic attack, with the ortho and para positions to the sec-butyl group being activated. The local ionization energy provides insight into where an electron is most easily removed.

DFT can be used to model chemical reactions involving this compound and to calculate their energetic profiles. For instance, the bond dissociation energy of the C-Br bond can be calculated to predict the energy required to break this bond, which is a crucial step in many reactions of aryl halides. Furthermore, the energy barriers (activation energies) for potential reactions, such as nucleophilic aromatic substitution or the formation of Grignard reagents, can be determined. This information is vital for understanding reaction mechanisms and predicting reaction outcomes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation of this compound, typically in a solvent box, would involve solving Newton's equations of motion for all atoms in the system.

These simulations can reveal how the molecule behaves in a more realistic environment. For instance, MD can be used to explore the conformational landscape of the sec-butyl group more extensively and to study the solvent's effect on its preferred orientations. It can also provide insights into intermolecular interactions, such as how molecules of this compound might aggregate in solution.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. These computational methods allow for the exploration of the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and, most crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is pivotal for understanding the kinetics and feasibility of a chemical transformation. ims.ac.jpsmu.edu

The study of reaction mechanisms for this compound through quantum chemistry typically involves density functional theory (DFT) or other high-level ab initio methods. nrel.govmdpi.com These calculations can provide detailed geometric parameters of the transition state structure, as well as its vibrational frequencies, which confirm it as a true first-order saddle point on the potential energy surface.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound, quantum chemical calculations could model the approach of a nucleophile to the aromatic ring. The calculations would predict the structure and energy of the Meisenheimer complex, a key intermediate in many SNAr reactions, as well as the transition states leading to and from this intermediate. The energy barrier for the reaction, which is the difference in energy between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate.

A hypothetical energy profile for a reaction might be calculated as shown in the table below. Such a table would typically present the relative energies of the species involved in the reaction, calculated at a specific level of theory.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate (Meisenheimer Complex) | +8.5 |

| Transition State 2 | +12.7 |

| Products | -5.4 |

| This table presents hypothetical data for illustrative purposes. |

Furthermore, these computational studies can investigate the influence of the sec-butyl group on the reaction mechanism. The steric bulk and electronic effects of this substituent can be quantified by comparing the calculated reaction barriers and pathways with those of simpler, unsubstituted bromobenzene. For example, the steric hindrance from the sec-butyl group might favor certain reaction pathways over others, leading to regioselectivity in reactions occurring at other positions on the benzene ring.

Prediction of Stereoisomeric Preferences and Enantiomeric Separations

The presence of a chiral center in the sec-butyl group of this compound gives rise to stereoisomerism. The molecule exists as a pair of enantiomers, (R)-1-bromo-2-(sec-butyl)benzene and (S)-1-bromo-2-(sec-butyl)benzene. Computational chemistry provides essential tools for predicting the properties and behavior of these stereoisomers.

A key application of computational chemistry in this context is the prediction of properties relevant to enantiomeric separation. chromatographyonline.comazom.com While enantiomers have identical physical properties in an achiral environment, they can be separated using chiral stationary phases in chromatography. mdpi.com Computational modeling can help in understanding the interactions between the individual enantiomers of this compound and a chiral selector molecule.

By calculating the interaction energies between each enantiomer and the chiral stationary phase, it is possible to predict which enantiomer will bind more strongly. azom.com The difference in interaction energy, ΔΔE, is related to the separation factor (α) in chromatography, a measure of the efficiency of the separation.

A hypothetical example of calculated interaction energies is presented in the table below:

| Enantiomer | Interaction Energy with Chiral Selector (kcal/mol) |

| (R)-1-Bromo-2-(sec-butyl)benzene | -7.8 |

| (S)-1-Bromo-2-(sec-butyl)benzene | -8.5 |

| This table presents hypothetical data for illustrative purposes. |

In this hypothetical case, the (S)-enantiomer interacts more strongly with the chiral selector, suggesting it would be retained longer on the chromatographic column, allowing for its separation from the (R)-enantiomer.

Furthermore, theoretical calculations can be used to predict chiroptical properties such as optical rotation and circular dichroism (CD) spectra. researchgate.net By comparing the calculated spectra with experimentally measured spectra, the absolute configuration of the enantiomers can be determined. researchgate.net This is a powerful technique for assigning the (R) or (S) configuration to the separated enantiomers. The ability to predict these properties aids in the design and interpretation of experiments aimed at resolving and characterizing the stereoisomers of this compound.

Synthetic Applications and Materials Science Relevance of 1 Bromo 2 Sec Butyl Benzene Analogues

Role as a Versatile Synthetic Precursor in Complex Organic Transformations

Analogues of 1-bromo-2-(sec-butyl)benzene are valuable precursors in a range of complex organic transformations. The bromine atom serves as a versatile functional group, enabling participation in numerous coupling reactions and substitutions, while the sec-butyl group provides steric hindrance that can direct the regioselectivity of these reactions.

The bromine atom on the benzene (B151609) ring is a key feature that allows these compounds to undergo various chemical reactions. It can be replaced by nucleophiles in substitution reactions, and it facilitates the formation of organometallic reagents, which are pivotal in constructing more complex molecules. For instance, the bromine can be displaced by groups like hydroxide (B78521) or cyanide. Furthermore, the bromine atom makes the benzene ring more susceptible to nucleophilic attack, a property that is exploited in various substitution and addition reactions.

A significant application of bromo-substituted benzene derivatives is in cross-coupling reactions. For example, 1-bromo-4-tert-butylbenzene (B1210543) is used in the synthesis of 4-tert-butyl-phenylboronic acid. sigmaaldrich.comsigmaaldrich.com This transformation is a crucial step in preparing for Suzuki coupling reactions, which are widely used to form carbon-carbon bonds. Similarly, these compounds can undergo lithium-bromide exchange reactions with organolithium reagents like n-butyllithium, opening up pathways for further functionalization. sigmaaldrich.com

The steric bulk of the alkyl group, such as a sec-butyl or tert-butyl group, plays a critical role in directing the outcome of these reactions. For instance, in electrophilic aromatic substitution, the bulky alkyl group can influence the position of incoming electrophiles. This steric influence is also crucial in controlling the selectivity of coupling reactions, often favoring the formation of specific isomers due to steric hindrance.

Utility as a Building Block for Novel Molecular Architectures

The unique structural features of this compound analogues make them excellent building blocks for the synthesis of novel and complex molecular architectures. These architectures are of interest in various fields, including medicinal chemistry and materials science.

The ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds allows for the construction of elaborate molecular frameworks. For example, derivatives of these bromo-alkylbenzenes can be used to synthesize spiro-indeno[1,2-b]quinoxalines, which are complex heterocyclic systems with potential biological activities. rsc.org The synthesis of such intricate structures often relies on the controlled reactivity of precursors like this compound analogues.

Furthermore, these compounds serve as starting materials for creating macromolecular architectures. For instance, living anionic polymerization techniques can be employed with monomers derived from similar structures to produce well-defined polymers and block copolymers. researchgate.net The ability to control the polymerization process allows for the creation of materials with specific properties and functionalities. The design and synthesis of novel persubstituted aromatic host molecules for applications in supramolecular chemistry also utilize such building blocks. gla.ac.uk

Research into Potential Applications in Advanced Materials Science (e.g., Organic Electronic Components)

Analogues of this compound are being explored for their potential use in advanced materials, particularly in the field of organic electronics. The electronic properties of the benzene ring can be tuned by the introduction of different substituents, making these compounds promising candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The introduction of specific functional groups can alter the electronic nature of the benzene ring. For example, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups can decrease it. This modulation of electronic properties is crucial for designing materials with specific charge-transport characteristics. For instance, 1-bromo-2-(difluoromethoxy)benzene, an analogue with an electron-withdrawing group, is used in the synthesis of fluorinated pharmaceuticals, leveraging the stability of the C-F bond.

Research has shown that derivatives of bromo-substituted benzenes can be used to create new materials with specific properties due to their reactive nature. smolecule.com For example, they can be utilized in the production of specialty chemicals and materials, including polymers and resins. The synthesis of cyclic conjugated architectures composed of thiophene (B33073) and benzothiadiazole units, which have potential applications in organic electronics, can also involve similar starting materials. researchgate.net

Design and Synthesis of Specialized Derivatives for Fundamental Chemical Research

The design and synthesis of specialized derivatives of this compound are crucial for fundamental chemical research. These derivatives allow chemists to study reaction mechanisms, explore new synthetic methodologies, and investigate the structure-property relationships of organic molecules.

By systematically varying the substituents on the benzene ring, researchers can gain insights into how steric and electronic effects influence chemical reactivity. For example, comparing the reactivity of this compound with its isomers or with analogues containing different alkyl groups can provide valuable information about the role of steric hindrance in chemical transformations.

The synthesis of these specialized derivatives often involves multi-step reaction sequences. mdpi.com For example, the synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene requires a carefully planned sequence of Friedel-Crafts acylation, reduction, and nitration to achieve the desired substitution pattern. chegg.com Such synthetic challenges drive the development of new and more efficient synthetic methods.

Furthermore, these derivatives are used to probe the mechanisms of complex reactions. For instance, the study of the kinetics of cyclization of thermolabile aryllithium reagents has been investigated using derivatives like 1-bromo-2-(2-bromoethyl)benzene (B87193) and its dimethoxy analogue. researchgate.net These studies provide a deeper understanding of the factors that control the stability and reactivity of reactive intermediates in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.